Tert-butyl 3-(5-amino-4-formylpyridin-2-YL)propylcarbamate
Description
Tert-butyl 3-(5-amino-4-formylpyridin-2-YL)propylcarbamate is an organic compound with the molecular formula C14H21N3O3 and a molar mass of 279.33 g/mol . This compound is characterized by the presence of a tert-butyl group, an amino group, and a formyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C14H21N3O3 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
tert-butyl N-[3-(5-amino-4-formylpyridin-2-yl)propyl]carbamate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-6-4-5-11-7-10(9-18)12(15)8-17-11/h7-9H,4-6,15H2,1-3H3,(H,16,19) |
InChI Key |
RIYMCKKRPIQJPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CC(=C(C=N1)N)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tert-butyl 3-(5-amino-4-formylpyridin-2-YL)propylcarbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 3-(5-amino-4-formylpyridin-2-yl)propylamine under specific reaction conditions . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-(5-amino-4-formylpyridin-2-YL)propylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and solvents like dichloromethane
Scientific Research Applications
Tert-butyl 3-(5-amino-4-formylpyridin-2-YL)propylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(5-amino-4-formylpyridin-2-YL)propylcarbamate involves its interaction with specific molecular targets and pathways. The amino group and formyl group play crucial roles in its binding to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Tert-butyl 3-(5-amino-4-formylpyridin-2-YL)propylcarbamate can be compared with similar compounds such as:
Tert-butyl 3-(methylamino)propylcarbamate: This compound has a similar structure but with a methylamino group instead of an amino group.
Tert-butyl 5-aminopyrazolo[4,3-b]pyridine-6-carboxylate: This compound has a pyrazolo[4,3-b]pyridine ring instead of a pyridine ring.
Tert-butyl (5-bromo-4-formylpyridin-2-yl)carbamate: This compound has a bromo group instead of an amino group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
